molecular formula C11H15NO2S B7836222 S-benzyl-(L)-cysteine methyl ester

S-benzyl-(L)-cysteine methyl ester

Cat. No.: B7836222
M. Wt: 225.31 g/mol
InChI Key: DELQRANKBWOLJQ-JTQLQIEISA-N
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Description

S-benzyl-(L)-cysteine methyl ester: is a chemical compound that belongs to the class of cysteine derivatives. It is characterized by the presence of a benzyl group attached to the sulfur atom of cysteine, and a methyl ester group attached to the carboxyl group. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of (L)-cysteine with benzyl chloride in the presence of a base, followed by esterification with methanol.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form benzyl cysteine sulfoxide.

  • Reduction: Reduction reactions can lead to the formation of S-benzyl-(L)-cysteine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution: Using nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

  • Benzyl cysteine sulfoxide (from oxidation)

  • S-benzyl-(L)-cysteine (from reduction)

  • Various substituted derivatives (from nucleophilic substitution)

Scientific Research Applications

Chemistry: S-benzyl-(L)-cysteine methyl ester is used as a building block in organic synthesis, particularly in the preparation of peptide analogs and other bioactive molecules. Biology: The compound is studied for its potential biological activities, including antioxidant properties and enzyme inhibition. Medicine: It is investigated for its therapeutic potential in diseases related to oxidative stress and inflammation. Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which S-benzyl-(L)-cysteine methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • S-ethyl-(L)-cysteine methyl ester

  • S-phenyl-(L)-cysteine methyl ester

  • S-alkyl-(L)-cysteine methyl ester (various alkyl groups)

Uniqueness: S-benzyl-(L)-cysteine methyl ester is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties compared to other similar compounds. The benzyl group enhances the lipophilicity and stability of the compound, making it suitable for various applications.

Properties

IUPAC Name

methyl (2R)-2-amino-3-benzylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELQRANKBWOLJQ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CSCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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